

# physical properties of 4-(2-Tetrahydropyranloxy)phenylboronic acid

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## Compound of Interest

4-(2-

Compound Name: *Tetrahydropyranloxy)phenylboronic acid*

Cat. No.: B153565

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## An In-depth Technical Guide to the Physical Properties of 4-(2-Tetrahydropyranloxy)phenylboronic Acid

This technical guide provides a comprehensive overview of the core physical properties of **4-(2-Tetrahydropyranloxy)phenylboronic acid**, a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format, detailing experimental methodologies, and illustrating relevant processes.

## Core Physical and Chemical Properties

**4-(2-Tetrahydropyranloxy)phenylboronic acid** is an organic compound widely utilized in synthetic chemistry, particularly in Suzuki coupling reactions.<sup>[1]</sup> It serves as a stable precursor to 4-hydroxyphenylboronic acid, with the tetrahydropyranyl (THP) group acting as a protecting group for the hydroxyl functionality. Its physical state at room temperature is typically an off-white to light yellow crystalline powder.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The key physical properties of **4-(2-Tetrahydropyranloxy)phenylboronic acid** are summarized in the table below. It is important to note that some of these values are predicted based on computational models.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	222.05 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	117-124 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	411.3 ± 55.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.21 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a>
Acidity (pKa)	8.63 ± 0.16 (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to light yellow powder/crystal	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Soluble in Methanol	<a href="#">[1]</a> <a href="#">[3]</a>

In general, phenylboronic acids exhibit high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in hydrocarbons.[\[5\]](#)[\[6\]](#)

## Experimental Protocols & Methodologies

The determination of the physical properties listed above follows standard laboratory procedures. While specific experimental reports for this exact compound are proprietary to manufacturers, the general methodologies are well-established.

## Synthesis and Purification

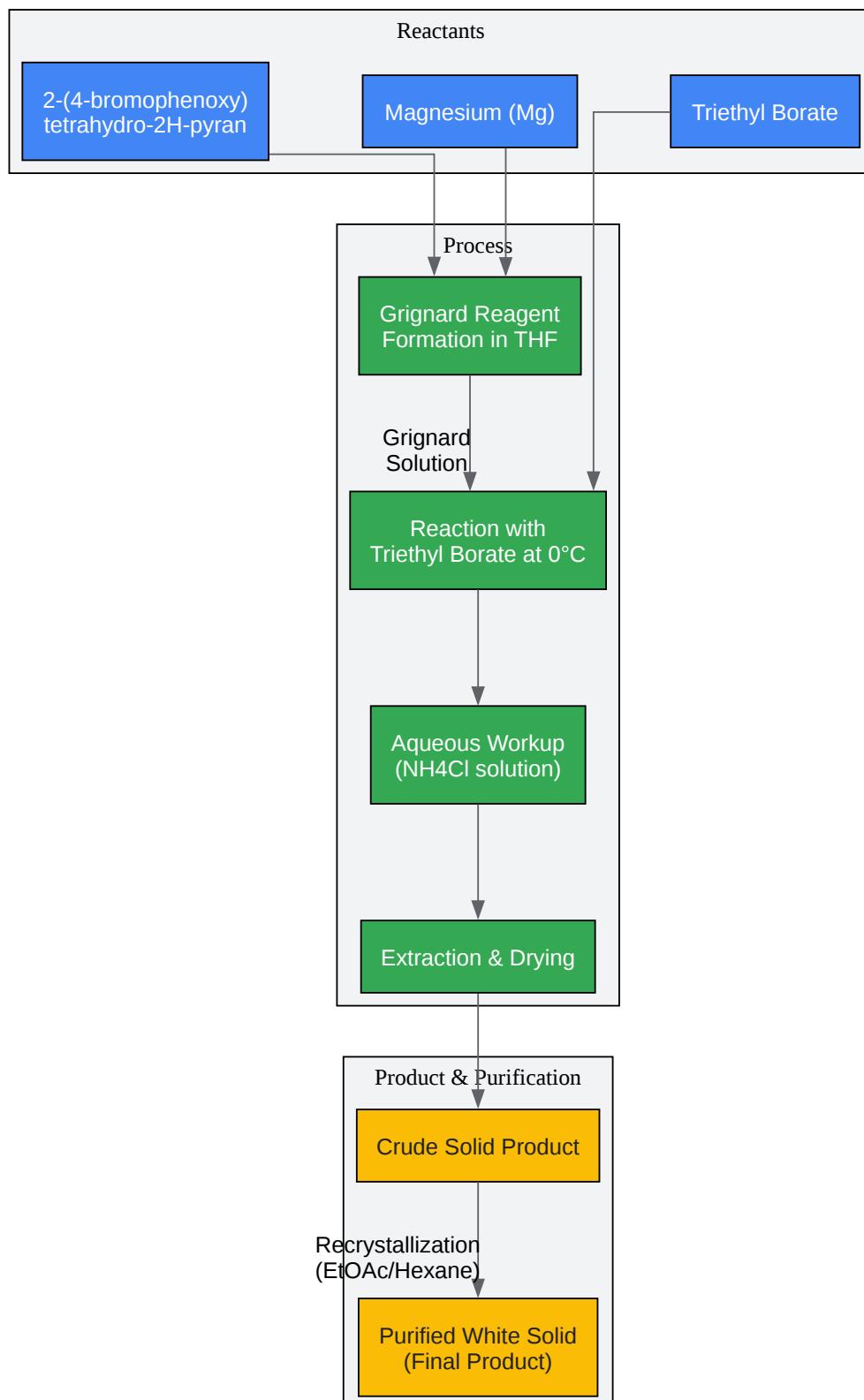
A common synthetic route involves the formation of a Grignard reagent from 2-(4-bromophenoxy)tetrahydro-2H-pyran, which is then reacted with an electrophilic boron source like triethyl borate.[\[1\]](#) The final product is typically purified by recrystallization to achieve high purity.[\[1\]](#)

A general procedure is as follows:

- A solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran in an anhydrous ether solvent, such as tetrahydrofuran (THF), is slowly added to magnesium turnings to form the Grignard reagent.[\[1\]](#)

- This Grignard solution is then added dropwise to a cooled solution of triethyl borate in THF.  
[\[1\]](#)
- The reaction is quenched with an aqueous solution, such as ammonium chloride, and stirred.  
[\[1\]](#)
- The organic layer is extracted, washed, and dried.[\[1\]](#)
- The solvent is removed under reduced pressure, yielding the crude product as a solid.[\[1\]](#)
- Purification is achieved by recrystallization from a suitable solvent system, such as an ethyl acetate and hexane mixture, to yield the final product as a white solid.[\[1\]](#)

The workflow for this synthesis and purification process is illustrated in the diagram below.

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Caption: Synthetic and purification workflow for **4-(2-Tetrahydropyranloxy)phenylboronic acid**.

## Property Determination

- Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to complete melting is recorded.
- Solubility: Qualitative solubility is assessed by adding a small amount of the solute to a given solvent (e.g., methanol) at room temperature and observing for dissolution.
- Spectroscopic Analysis:
  - NMR Spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{11}\text{B}$ ): Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure. Samples are dissolved in a deuterated solvent, and spectra are recorded to identify the chemical environment of the hydrogen, carbon, and boron atoms in the molecule.
  - Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic peaks for B-O, C-O, and aromatic C-H bonds would be expected. For boronic acids, characteristic bands for C-O and B-C stretching are typically observed.[[7](#)]

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